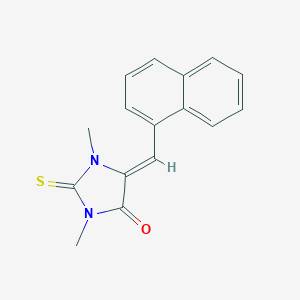![molecular formula C25H19F3N4O4S2 B303502 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B303502.png)
2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 is not fully understood. However, studies have shown that it inhibits the activity of several key enzymes involved in cancer cell proliferation and bacterial growth. Additionally, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been shown to modulate the immune response and reduce inflammation, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Compound 1 has been shown to exhibit several biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis, leading to cell death. In bacterial cells, it inhibits cell growth and disrupts cellular metabolism, leading to cell death. Additionally, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been shown to reduce inflammation by modulating the immune response and inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 is its potent antitumor and antibacterial activity, making it a promising candidate for cancer therapy and antibiotic development. Additionally, its anti-inflammatory activity makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 is its limited solubility in aqueous solutions, which may affect its efficacy in some experimental settings.
Orientations Futures
There are several future directions for the research and development of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1. One potential direction is to investigate its efficacy in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development. Furthermore, studies are needed to optimize its solubility and bioavailability for use in clinical settings. Overall, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 shows great promise as a potential therapeutic agent for the treatment of cancer, bacterial infections, and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 involves a multi-step process that begins with the reaction of 2-mercapto-N-(4-sulfamoylphenyl)acetamide with 4-(2-bromoethyl)benzaldehyde to form an intermediate. This intermediate is then subjected to a condensation reaction with 2-(trifluoromethyl)benzaldehyde and imidazole-4,5-dicarboxylic acid to form the final product, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1. The synthesis of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been optimized to yield high purity and yield, making it suitable for scientific research applications.
Applications De Recherche Scientifique
Compound 1 has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), making it a potential antibiotic agent. Furthermore, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
|---|---|
Formule moléculaire |
C25H19F3N4O4S2 |
Poids moléculaire |
560.6 g/mol |
Nom IUPAC |
2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C25H19F3N4O4S2/c26-25(27,28)20-9-5-4-6-16(20)14-21-23(34)32(18-7-2-1-3-8-18)24(31-21)37-15-22(33)30-17-10-12-19(13-11-17)38(29,35)36/h1-14H,15H2,(H,30,33)(H2,29,35,36)/b21-14- |
Clé InChI |
UMOWHAANBQVTKZ-STZFKDTASA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3C(F)(F)F)/N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)
![ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B303422.png)


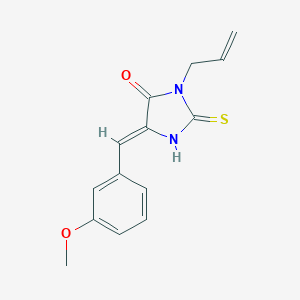
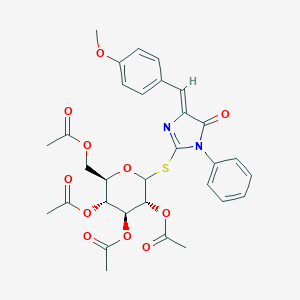
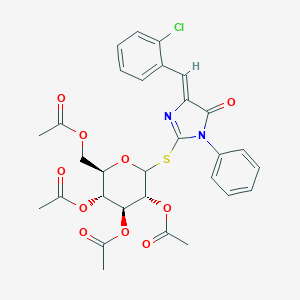
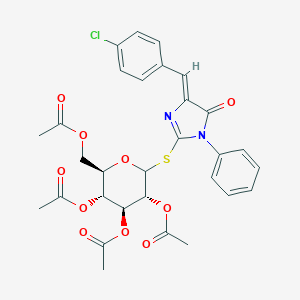
![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)
![5-[4-(Dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-2-thioxo-4-imidazolidinone](/img/structure/B303435.png)

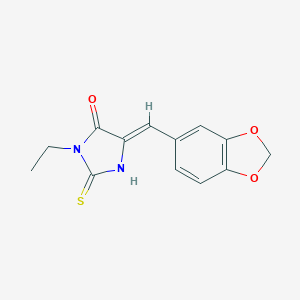
![3-Benzyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303439.png)
